molecular formula C19H22N2O2 B2689431 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one CAS No. 2415504-27-5

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one

Cat. No. B2689431
CAS RN: 2415504-27-5
M. Wt: 310.397
InChI Key: VCRKNAFIYXGQFO-UHFFFAOYSA-N
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Description

This compound is an organic compound . It is a derivative of piperazine , which is a class of organic compounds known as alpha amino acids and derivatives .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of certain precursors with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as docking simulations, molecular dynamics, and the distribution of electrostatic potential . The structure of these compounds can also be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of certain derivatives with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the NMR spectra of these compounds have been reported .

Mechanism of Action

The mechanism of action of similar compounds involves interactions with certain enzymes. For example, the most active derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, certain piperazine derivatives have been classified as Class C substances under the New Zealand Misuse of Drugs Act 1975 . Additionally, certain precautions should be taken when handling these compounds .

Future Directions

The future directions of research on similar compounds involve the design and synthesis of new derivatives, and the evaluation of their biological activities . These studies could lead to the development of new drugs with improved therapeutic applications.

properties

IUPAC Name

1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(12-18)13-20-10-11-21(19(22)15-20)14-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKNAFIYXGQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one

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